beta-Glucogallin

Description

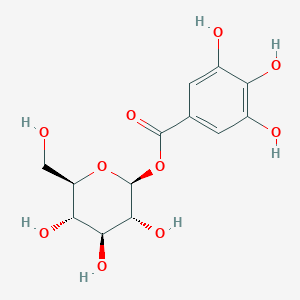

β-Glucogallin (1-O-galloyl-β-D-glucose) is a naturally occurring gallotannin derivative first isolated from Emblica officinalis (Indian gooseberry) and identified as a potent, selective inhibitor of aldose reductase (AKR1B1), a key enzyme in the polyol pathway implicated in diabetic complications . Its molecular formula is C₁₃H₁₆O₁₀ (MW: 332.26 g/mol), characterized by a β-D-glucose core esterified with gallic acid at the 1-position .

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVRUDXLQBVIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Glucogallin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13405-60-2 | |

| Record name | beta-Glucogallin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 - 206 °C | |

| Record name | beta-Glucogallin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Pathway Engineering in Escherichia coli

Recent advances in metabolic engineering have enabled the de novo production of BGG using recombinant Escherichia coli strains. The process begins with the shikimate pathway, which generates gallic acid (GA) as a precursor. Key modifications include:

-

Overexpression of dehydroquinate dehydratase/shikimate dehydrogenase (DQD/SDH) : This enzyme diverts carbon flux from the shikimate pathway to produce 3-dehydroshikimate, which is subsequently converted to GA.

-

Genomic integration of UDP-glucosyltransferase (UGT) : Screening UGTs from diverse organisms identified enzymes capable of glucosylating GA at the 1-O position to form BGG.

A 2024 study achieved a GA titer of 51.57 g/L with a carbon yield of 0.45 g/g glucose by balancing gene expression levels and optimizing fed-batch fermentation. Subsequent glucosylation yielded 92.42 mg/L BGG , marking a 15-fold improvement over previous microbial platforms.

Table 1: Key Parameters in Microbial BGG Production

| Parameter | Value | Conditions |

|---|---|---|

| GA Titer | 51.57 g/L | Fed-batch, 37°C, pH 7.0 |

| BGG Titer | 92.42 mg/L | IPTG induction, 25°C |

| Carbon Yield (GA/glucose) | 0.45 g/g | Glucose-limited medium |

| Productivity | 1.07 g/L/h (GA) | Continuous fermentation |

Challenges and Solutions

-

Instability of Ester Linkage : The natural ester bond in BGG is prone to hydrolysis under neutral or alkaline conditions, reducing yields. Microbial systems address this by maintaining intracellular pH < 6.5 during fermentation.

-

Substrate Competition : Competing pathways for UDP-glucose were minimized by downregulating glycogen synthesis genes (glgC, glgA).

Chemical Synthesis and Structural Modifications

Traditional Esterification Approach

The conventional method involves Koenigs-Knorr coupling of peracetylated glucosyl bromide with gallic acid derivatives. A 2013 protocol achieved 95% yield of BGG using hydrogenolysis to remove protecting groups:

However, the ester linkage’s lability (<30-minute half-life at pH 7.4) limits biomedical applications.

Bioisosteric Replacement Strategies

To enhance stability, researchers synthesized analogs with alternative linkages:

Amide-Linked BGG (BGA)

Triazole and Ether Derivatives

-

Triazole-linked BGG : Click chemistry with glucosyl alkyne and galloyl azide yielded stable analogs but with reduced AKR1B1 inhibition (IC₅₀ = 12 μM vs. 0.8 μM for BGG).

-

Carbon-Tethered Glycosides : Extending the spacer between glucose and gallate beyond one carbon abolished bioactivity, underscoring the sensitivity of BGG’s pharmacophore.

Table 2: Stability and Activity of BGG Analogs

| Compound | Linkage | Half-life (pH 7.4) | AKR1B1 IC₅₀ |

|---|---|---|---|

| BGG | Ester | 30 minutes | 0.8 μM |

| BGA | Amide | 6 days | 1.2 μM |

| Triazole | Triazole | 14 days | 12 μM |

Plant-Based Extraction and Purification

Solvent Extraction from Rosa rugosa

A patented Korean method isolates BGG from Rosa rugosa aerial parts:

-

Methanol Extraction : Dried leaves are refluxed in methanol (1:10 w/v) thrice at 60°C.

-

Solvent Partitioning : The crude extract is suspended in H₂O and sequentially partitioned with hexane, chloroform, ethyl acetate, and n-butanol.

-

Chromatography : The n-butanol fraction undergoes silica gel (CHCl₃:MeOH:H₂O = 6:4:1) and ODS (30% MeOH) chromatography to isolate BGG at 98.2% purity .

Yield Optimization

-

Temperature Control : Extraction at 60°C increases BGG recovery by 40% compared to room temperature.

-

Solvent Polarity : Ethyl acetate selectively extracts BGG over polar tannins, reducing downstream purification steps.

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of BGG Production Methods

| Method | Yield | Cost | Scalability | Stability |

|---|---|---|---|---|

| Microbial Synthesis | 92.42 mg/L | High | Industrial | Moderate |

| Chemical Synthesis | 95% | Very High | Lab-scale | Low (native BGG) |

| Plant Extraction | 0.1–0.5% | Moderate | Limited | High |

-

Microbial Synthesis : Most promising for industrial-scale production but requires further optimization of glucosylation efficiency.

-

Chemical Synthesis : Ideal for stable analogs like BGA but cost-prohibitive for large batches.

-

Plant Extraction : Suitable for small-scale natural product isolation but limited by seasonal variability in plant BGG content .

Chemical Reactions Analysis

Stability and Degradation

The ester linkage in native β-glucogallin is highly susceptible to hydrolysis:

-

Degradation Kinetics :

-

Stabilization Strategies :

Inhibition of Aldo-Keto Reductase 1B1 (AKR1B1)

β-glucogallin acts as a noncompetitive inhibitor of AKR1B1, a key enzyme in diabetic complications:

Table 3: Inhibition Parameters Against AKR1B1

| Substrate | IC₅₀ (µM) | Inhibition Type | Binding Energy (kcal/mol) |

|---|---|---|---|

| Glucose (1 M) | 17 ± 1 | Noncompetitive | -44 |

| Xylitol | 58 ± 3 | Noncompetitive | -44 |

| Glyceraldehyde | 58 ± 3 | ND | -44 |

Molecular docking reveals β-glucogallin binds AKR1B1’s active site with higher affinity (-44 kcal/mol) than the reference inhibitor sorbinil (-32 kcal/mol), forming hydrogen bonds with Tyr48, His110, and Trp219 .

Aggregation Behavior

Under LC-MS conditions, β-glucogallin exhibits aggregation:

Antioxidant Interactions

While not a direct chemical reaction, β-glucogallin quenches reactive oxygen species (ROS) in macrophages:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Beta-glucogallin is a galloyl derivative of glucose, primarily isolated from plants such as Emblica officinalis (Indian gooseberry). It exhibits significant biological activity through various mechanisms:

- Aldose Reductase Inhibition : BGG selectively inhibits aldose reductase (AR), an enzyme involved in the conversion of glucose to sorbitol, which is implicated in diabetic complications. Studies show that BGG can reduce sorbitol accumulation by up to 73% under hyperglycemic conditions, suggesting its potential in managing diabetes-related complications .

- Antioxidant Activity : BGG acts as a free radical scavenger, thereby reducing oxidative stress and inflammation. This property is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

BGG has demonstrated significant anti-inflammatory effects in several studies:

- In RAW 264.7 macrophage cells, BGG reduced pro-inflammatory cytokine production induced by lipopolysaccharide (LPS), indicating its potential use in treating inflammatory diseases .

- In models of uveitis, BGG treatment decreased inflammatory cell infiltration and reduced the expression of inflammatory markers, suggesting its utility in ocular inflammatory conditions .

Antidiabetic Potential

Research indicates that BGG may help manage diabetes by:

- Inhibiting AR activity, thereby preventing complications associated with hyperglycemia.

- Showing greater efficacy than metformin in reducing circulating glucose levels when supplemented with Emblica officinalis extract .

Neuroprotective Properties

BGG's antioxidant properties extend to neuroprotection:

- Studies indicate that BGG can alleviate oxidative stress-induced neuronal damage, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

Potential as a Nutraceutical

Due to its multifaceted health benefits, BGG is being explored as a nutraceutical:

- Its ability to modulate biological pathways associated with oxidative stress and inflammation positions it as a promising candidate for dietary supplements aimed at chronic disease prevention .

- The compound's natural origin and favorable safety profile enhance its appeal for inclusion in functional foods.

Mechanism of Action

Beta-Glucogallin exerts its effects through several molecular mechanisms:

Aldose Reductase Inhibition: It inhibits the enzyme aldose reductase, which is implicated in the development of diabetic complications.

Antioxidant Activity: Beta-Glucogallin scavenges free radicals, reducing oxidative stress and protecting cells from damage.

Anti-inflammatory Effects: It modulates the expression of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Gallate Esters and Tannins

β-Glucogallin belongs to the gallate ester class, sharing structural similarities with compounds like ethyl gallate and punicalin alpha , though differing in biological specificity and efficacy.

Table 1: Comparison of Gallate Esters and Tannins

Mechanistic Insights :

- β-Glucogallin’s selective AKR1B1 inhibition contrasts with ethyl gallate’s non-specific antioxidant effects. This specificity enables β-glucogallin to target diabetic complications (e.g., cataracts, neuropathy) without off-target effects .

- Unlike punicalin alpha (a high-molecular-weight ellagitannin), β-glucogallin’s simpler structure enhances cellular uptake, though its rapid metabolism in vivo necessitates structural modifications for therapeutic use .

Functional Analogues: Anti-inflammatory and Antidiabetic Agents

β-Glucogallin’s functional overlap with compounds like phloretin (a dihydrochalcone) and synthetic aldose reductase inhibitors highlights its unique therapeutic niche.

Table 2: Functional Comparison with Anti-inflammatory/Antidiabetic Compounds

Key Findings :

- Phloretin : While effective in blocking urea transport and reducing inflammation, it lacks β-glucogallin’s specificity for AKR1B1, limiting its utility in diabetic ocular complications .

- Synthetic Inhibitors (e.g., Sorbinil) : Though potent, synthetic AR inhibitors often exhibit systemic toxicity, whereas β-glucogallin’s natural origin and lower toxicity profile make it safer for long-term use .

Research Advancements and Challenges

- Stability Modifications : β-Glucogallin derivatives (e.g., amide N-glycoside analogs) exhibit enhanced metabolic stability, addressing its rapid breakdown in vivo .

- Comparative Efficacy : In LPS-induced ocular inflammation models, β-glucogallin reduced lymphocyte infiltration by 75%, outperforming ethyl gallate and punicalin alpha in targeting inflammatory cascades .

- Bioavailability: Despite its low solubility in non-polar solvents, β-glucogallin’s intact animal bioavailability is superior to larger tannins like punicalin alpha .

Q & A

Q. What is the primary mechanism of action of beta-glucogallin in diabetic complications?

Beta-glucogallin selectively inhibits aldose reductase (AKR1B1), an enzyme implicated in diabetic complications like cataracts and retinopathy. By blocking AKR1B1, it prevents the accumulation of sorbitol under hyperglycemic conditions, reducing oxidative stress and cellular damage. Its IC₅₀ value of 17 µM (in vitro) and 73% sorbitol inhibition at 30 µM in transgenic mouse lens cultures highlight its potency .

Q. What are the natural sources of beta-glucogallin beyond Emblica officinalis?

Beta-glucogallin is also isolated from Rheum officinale (Chinese rhubarb), Eucalyptus species, and green vegetables. Structural characterization via NMR and mass spectrometry confirms its presence in these plants, with synthetic routes developed to standardize extraction .

Q. How do the chemical properties of beta-glucogallin influence experimental handling?

Beta-glucogallin has limited solubility in cold water, methanol, and ethanol but dissolves freely in hot water. Its melting point (207°C) and optical rotation ([α]D²⁵ = -24.5°) are critical for purity assessment. Researchers often use 80% ethanol or methanol for dissolution in cell-based assays .

Q. What role does beta-glucogallin play in mitigating oxidative stress in diabetes?

It exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. In murine macrophage models, it reduces ROS levels by 30–50%, preventing LPS-induced apoptosis and inflammation .

Advanced Research Questions

Q. How can researchers design stable derivatives of beta-glucogallin for enhanced therapeutic efficacy?

Replacing the labile ester linkage with stable amide or triazole bonds improves bioavailability. For example, the amide N-glycoside derivative (BGA) retains AKR1B1 inhibition (IC₅₀ = 5.2 µM) and resists enzymatic degradation in vivo. Synthetic protocols involve two-step glycosylation with >90% yield .

Q. What methodologies are used to evaluate beta-glucogallin’s anti-inflammatory effects?

Studies employ LPS-induced murine macrophages (Raw264.7) and experimental uveitis models. Techniques include:

- Western blotting to assess JNK/p38 pathway inhibition.

- Flow cytometry to measure ROS reduction.

- Histological analysis of inflammatory cell infiltration in ocular tissues .

Q. How can bioavailability challenges of beta-glucogallin be addressed in preclinical studies?

Structural modifications (e.g., methylation of hydroxyl groups) prolong half-life. Pharmacokinetic studies in rodent models use HPLC-MS to track plasma concentrations. Encapsulation in liposomes or nanoparticles further enhances stability and tissue targeting .

Q. How do researchers reconcile discrepancies in beta-glucogallin’s reported IC₅₀ values across studies?

Variations arise from assay conditions (e.g., substrate concentration, pH). Standardizing enzyme kinetics assays (e.g., using recombinant AKR1B1) and validating with ex vivo lens organ cultures improve reproducibility. Molecular docking studies clarify binding interactions, showing a 2.8 Å hydrogen bond with AKR1B1’s catalytic residue .

Q. What experimental models best capture beta-glucogallin’s therapeutic potential for diabetic eye disease?

Q. Can beta-glucogallin synergize with other therapies for diabetic complications?

Combined use with metformin or ROS scavengers (e.g., N-acetylcysteine) shows additive effects in reducing glycation end-products. In glaucoma models, co-administration with latanoprost enhances mitochondrial function in optic nerve cells .

Methodological Considerations

- Enzyme Assays: Use spectrophotometric NADPH depletion assays with DL-glyceraldehyde as substrate for AKR1B1 inhibition studies .

- Molecular Docking: Employ AutoDock Vina to predict binding affinities, validated by site-directed mutagenesis of AKR1B1 .

- In Vivo Validation: Monitor sorbitol levels in lens/retina via HPLC and correlate with histopathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.